![molecular formula C16H15F2N3O4S B2709524 (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 1706004-68-3](/img/structure/B2709524.png)
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and a pyridazinone ring . It also contains a difluoromethylsulfonyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . Pyridazinone derivatives can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 .Molecular Structure Analysis
The molecular formula of this compound is C16H15F2N3O4S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom , and a pyridazinone ring, which is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Synthesis of Pyrazines and Quinoxaline Derivatives
Research by Irgashev et al. (2015) demonstrates the synthesis of 2-(trifluoroacetyl)chromones, leading to pyrazines and quinoxaline derivatives. Such methodologies could be applicable for compounds with similar structures, showcasing the versatility in creating complex organic molecules with potential applications in material science and pharmaceuticals (Irgashev et al., 2015).
Poly(arylene ether sulfone) Derivatives
A study by Shi et al. (2017) involved the development of a new difluoro aromatic ketone monomer to prepare poly(arylene ether sulfone)s (PAES), demonstrating applications in creating materials with high hydroxide conductivity and alkaline stability, relevant to fuel cell technology (Shi et al., 2017).
Catalytic and Biological Activities
Catalytic Applications
Research into catalytic activities and crystal structures of complexes, such as those described by Hazra et al. (2015), highlights the potential for compounds with similar frameworks to serve as catalysts in alcohol oxidation processes. This application is significant for industrial chemistry, where efficient and selective catalysts are in constant demand (Hazra et al., 2015).
Antimicrobial Activities
A study by Singh et al. (2016) on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone indicates that these compounds have significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural analogues in medicinal chemistry (Singh et al., 2016).
Chemical Reactivity and Mechanistic Insights
- Oxidative Dehydrogenation Studies: Pearson and Waymouth (2009) explored the oxidative dehydrogenation of methanol using a cationic palladium complex, yielding insights into the reaction mechanisms that could be relevant for similar compounds. Understanding these mechanisms is crucial for designing efficient catalytic processes in synthetic organic chemistry (Pearson & Waymouth, 2009).
Wirkmechanismus
It’s worth noting that this compound contains a pyridazin-3(2h)-one moiety . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c17-16(18)26(23,24)13-5-2-1-4-12(13)15(22)21-9-7-11(10-21)25-14-6-3-8-19-20-14/h1-6,8,11,16H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRAAHOKJVIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.